Cas no 1897001-09-0 (1-(2,6-difluoro-3-methylphenyl)methylcyclopropan-1-ol)

1-(2,6-Difluoro-3-methylphenyl)methylcyclopropan-1-ol is a fluorinated cyclopropanol derivative characterized by its unique structural motif combining a difluoromethylphenyl group with a hydroxyl-substituted cyclopropane ring. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for further functionalization. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, while the cyclopropanol moiety offers reactivity for ring-opening transformations. Its well-defined stereochemistry and rigid structure make it suitable for applications in asymmetric synthesis and drug discovery. The compound’s stability under standard conditions allows for straightforward handling and storage, facilitating its use in research and development.
1-(2,6-difluoro-3-methylphenyl)methylcyclopropan-1-ol structure
1897001-09-0 structure
Product name:1-(2,6-difluoro-3-methylphenyl)methylcyclopropan-1-ol
CAS No:1897001-09-0
MF:C11H12F2O
MW:198.209190368652
CID:6409627
PubChem ID:117287759

1-(2,6-difluoro-3-methylphenyl)methylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-difluoro-3-methylphenyl)methylcyclopropan-1-ol
    • EN300-1781460
    • 1-[(2,6-difluoro-3-methylphenyl)methyl]cyclopropan-1-ol
    • 1897001-09-0
    • Inchi: 1S/C11H12F2O/c1-7-2-3-9(12)8(10(7)13)6-11(14)4-5-11/h2-3,14H,4-6H2,1H3
    • InChI Key: GDXFNZWQNRTLLE-UHFFFAOYSA-N
    • SMILES: FC1C(C)=CC=C(C=1CC1(CC1)O)F

Computed Properties

  • Exact Mass: 198.08562133g/mol
  • Monoisotopic Mass: 198.08562133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 2.4

1-(2,6-difluoro-3-methylphenyl)methylcyclopropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1781460-5.0g
1-[(2,6-difluoro-3-methylphenyl)methyl]cyclopropan-1-ol
1897001-09-0
5g
$3273.0 2023-05-23
Enamine
EN300-1781460-0.05g
1-[(2,6-difluoro-3-methylphenyl)methyl]cyclopropan-1-ol
1897001-09-0
0.05g
$948.0 2023-09-20
Enamine
EN300-1781460-0.5g
1-[(2,6-difluoro-3-methylphenyl)methyl]cyclopropan-1-ol
1897001-09-0
0.5g
$1084.0 2023-09-20
Enamine
EN300-1781460-10.0g
1-[(2,6-difluoro-3-methylphenyl)methyl]cyclopropan-1-ol
1897001-09-0
10g
$4852.0 2023-05-23
Enamine
EN300-1781460-5g
1-[(2,6-difluoro-3-methylphenyl)methyl]cyclopropan-1-ol
1897001-09-0
5g
$3273.0 2023-09-20
Enamine
EN300-1781460-1g
1-[(2,6-difluoro-3-methylphenyl)methyl]cyclopropan-1-ol
1897001-09-0
1g
$1129.0 2023-09-20
Enamine
EN300-1781460-2.5g
1-[(2,6-difluoro-3-methylphenyl)methyl]cyclopropan-1-ol
1897001-09-0
2.5g
$2211.0 2023-09-20
Enamine
EN300-1781460-0.25g
1-[(2,6-difluoro-3-methylphenyl)methyl]cyclopropan-1-ol
1897001-09-0
0.25g
$1038.0 2023-09-20
Enamine
EN300-1781460-0.1g
1-[(2,6-difluoro-3-methylphenyl)methyl]cyclopropan-1-ol
1897001-09-0
0.1g
$993.0 2023-09-20
Enamine
EN300-1781460-1.0g
1-[(2,6-difluoro-3-methylphenyl)methyl]cyclopropan-1-ol
1897001-09-0
1g
$1129.0 2023-05-23

1-(2,6-difluoro-3-methylphenyl)methylcyclopropan-1-ol Related Literature

Additional information on 1-(2,6-difluoro-3-methylphenyl)methylcyclopropan-1-ol

1-(2,6-Difluoro-3-methylphenyl)methylcyclopropan-1-ol

1-(2,6-Difluoro-3-methylphenyl)methylcyclopropan-1-ol (CAS No. 1897001-09-0) is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclopropane derivatives, which have gained attention due to their unique electronic properties and structural rigidity. The molecule features a cyclopropane ring attached to a substituted phenyl group, making it a valuable substrate for further functionalization and exploration in drug discovery.

The difluoro substituents on the phenyl ring at positions 2 and 6 introduce electronic effects that can influence the compound's reactivity and stability. These fluorine atoms also contribute to the molecule's lipophilicity, which is a critical factor in drug design for improving bioavailability. The methyl group at position 3 of the phenyl ring adds steric bulk, potentially affecting the compound's conformational flexibility and interactions with biological targets.

Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry. The small, strained ring of cyclopropane provides unique opportunities for creating novel pharmacophores with enhanced binding affinities to target proteins. For instance, researchers have demonstrated that cyclopropane derivatives can act as templates for designing inhibitors of enzyme targets, such as kinases and proteases, due to their ability to form favorable interactions within enzyme active sites.

The synthesis of 1-(2,6-difluoro-3-methylphenyl)methylcyclopropan-1-ol involves a multi-step process that typically starts with the preparation of the substituted phenol derivative. Advanced methodologies, such as Suzuki coupling or other cross-coupling reactions, are often employed to construct the phenyl-cyclopropane linkage. The hydroxymethyl group on the cyclopropane ring can be introduced via oxidation or reduction reactions, depending on the starting materials and desired stereochemistry.

In terms of applications, this compound has shown promise in drug discovery programs targeting various diseases. Its structure allows for further modification by appending additional functional groups, enabling researchers to explore its potential as an anti-inflammatory agent, antiviral compound, or anticancer drug. Recent research has focused on optimizing its pharmacokinetic properties by modifying substituents on the phenyl ring or altering the stereochemistry of the hydroxymethyl group.

The fluorine atoms in this compound also play a crucial role in its bioactivity. Fluorine substitution is known to enhance metabolic stability by reducing susceptibility to hydrolysis or enzymatic degradation. This makes difluorophenyl-containing compounds attractive candidates for long-lasting therapeutic agents with reduced dosing frequencies.

Moreover, computational studies have been conducted to evaluate the molecular interactions of this compound with potential biological targets. Molecular docking simulations have revealed that the cyclopropane ring can fit into specific pockets within protein structures, suggesting its potential as a scaffold for designing high-affinity ligands.

In conclusion, 1-(2,6-difluoro-3-methylphenyl)methylcyclopropan-1-ol represents an intriguing chemical entity with diverse applications in organic synthesis and drug development. Its unique structure and functional groups make it a valuable tool for researchers exploring novel therapeutic strategies. As ongoing studies continue to uncover its full potential, this compound is poised to contribute significantly to advancements in medicinal chemistry.

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